molecular formula C14H11Cl3 B1677968 1,1-Bis(p-chlorophenyl)-2-chloroethane CAS No. 2642-80-0

1,1-Bis(p-chlorophenyl)-2-chloroethane

Cat. No. B1677968
CAS RN: 2642-80-0
M. Wt: 285.6 g/mol
InChI Key: CHBOSHOWERDCMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1,1-Bis(p-chlorophenyl)-2-chloroethane” is also known as “1,1-Dichloro-2,2-bis(p-chlorophenyl)ethane” or “DDD”. It is a colorless crystalline solid and is insoluble in water . It has a molecular formula of C14H10Cl4 and a molecular weight of 320.041 .


Molecular Structure Analysis

The IUPAC Standard InChI for “1,1-Bis(p-chlorophenyl)-2-chloroethane” is InChI=1S/C14H10Cl4/c15-11-5-1-9 (2-6-11)13 (14 (17)18)10-3-7-12 (16)8-4-10/h1-8,13-14H . The 3D structure of the compound can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

“1,1-Bis(p-chlorophenyl)-2-chloroethane” is a colorless crystalline solid and is insoluble in water . It has a molecular formula of C14H10Cl4 and a molecular weight of 320.041 .

Scientific Research Applications

Environmental and Health Impact Studies

  • Endocrine Disruption and Toxicity Studies : Research has shown that DDT metabolites, which include compounds structurally related to 1,1-Bis(p-chlorophenyl)-2-chloroethane, exhibit cytotoxic, estrogenic, and anti-estrogenic activities. These metabolites have been studied for their potential interference with normal reproductive and endocrine functions in various organisms. This highlights the importance of monitoring and evaluating the environmental and health risks associated with these substances (Wetterauer et al., 2012).

Chemical Degradation and Environmental Remediation

  • Electroorganic Reactions and Dechlorination : The controlled-potential electrolysis of DDT, related to 1,1-Bis(p-chlorophenyl)-2-chloroethane, was studied in the presence of hydrophobic vitamin B12. This process led to the dechlorination of DDT and the formation of various dechlorinated products. Such reactions are significant for understanding the degradation pathways and potential environmental remediation strategies for persistent organic pollutants (Shimakoshi, Tokunaga, & Hisaeda, 2004).

  • Cosolvent and Surfactant Washing for Soil Remediation : A study focused on the desorption of DDT, closely related to 1,1-Bis(p-chlorophenyl)-2-chloroethane, from contaminated soil using cosolvent and surfactant washing. This research is crucial for developing effective methods to remove such recalcitrant organic compounds from the environment and reduce their long-term ecological and health impacts (Smith, Smith, Naidu, & Juhasz, 2004).

Implications on Human Health and Development

  • Reproductive and Developmental Health Risks : Studies have explored the association between exposure to DDT and its metabolites (related to 1,1-Bis(p-chlorophenyl)-2-chloroethane) and various reproductive and developmental health outcomes. For instance, maternal serum levels of DDT metabolites were studied concerning the risk of cryptorchidism, hypospadias, and polythelia among male offspring, emphasizing the potential reproductive health risks associated with exposure to these compounds (Longnecker et al., 2002).

  • and its metabolites, closely related to 1,1-Bis(p-chlorophenyl)-2-chloroethane, has been associated with adverse neurodevelopmental outcomes in early childhood. For instance, studies have found that prenatal exposure to DDT can be inversely associated with cognitive abilities like verbal, memory, and perceptual-performance skills in preschoolers. This points towards the potential risks of low-level exposure to such compounds during critical developmental periods (Ribas‐Fitó et al., 2006).
  • Impact on Energy Metabolism and Redox Status : The toxicity of DDT and its derivative p,p'-DDE, related to 1,1-Bis(p-chlorophenyl)-2-chloroethane, has been linked with alterations in energy metabolism and the cellular redox status in the liver. This suggests that exposure to these compounds can lead to significant metabolic reprogramming and disruption of normal liver functions, further implicating the wide-ranging toxicological effects of such pollutants (Morales-Prieto & Abril, 2017)

Safety And Hazards

“1,1-Bis(p-chlorophenyl)-2-chloroethane” is toxic by inhalation, skin absorption, or ingestion . Chronic exposure may cause atrophy of the adrenal cortex and liver damage . When heated to decomposition, it emits toxic fumes of chlorides, carbon monoxide, carbon dioxide, and hydrogen chloride gas .

Future Directions

While there is limited information on the future directions of “1,1-Bis(p-chlorophenyl)-2-chloroethane”, it’s worth noting that research is ongoing into the biodegradation of DDT and its metabolites, including "1,1-Bis(p-chlorophenyl)-2-chloroethane" . This could potentially lead to more effective strategies for the remediation of environments contaminated with these compounds.

properties

IUPAC Name

1-chloro-4-[2-chloro-1-(4-chlorophenyl)ethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl3/c15-9-14(10-1-5-12(16)6-2-10)11-3-7-13(17)8-4-11/h1-8,14H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBOSHOWERDCMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CCl)C2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1074757
Record name 1-Chloro-2,2-bis(p-chlorophenyl)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Bis(p-chlorophenyl)-2-chloroethane

CAS RN

2642-80-0
Record name 1-Chloro-2,2-bis(p-chlorophenyl)ethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2642-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p,p'-DDMS
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002642800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-2,2-bis(p-chlorophenyl)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DDMS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7RXR6O461
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name P,P'-DDMS
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2829
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,1-Bis(p-chlorophenyl)-2-chloroethane
Reactant of Route 2
Reactant of Route 2
1,1-Bis(p-chlorophenyl)-2-chloroethane
Reactant of Route 3
1,1-Bis(p-chlorophenyl)-2-chloroethane
Reactant of Route 4
1,1-Bis(p-chlorophenyl)-2-chloroethane
Reactant of Route 5
1,1-Bis(p-chlorophenyl)-2-chloroethane
Reactant of Route 6
1,1-Bis(p-chlorophenyl)-2-chloroethane

Citations

For This Compound
9
Citations
G Planche, A Croisy, C Malaveille, L Tomatis… - Chemico-biological …, 1979 - Elsevier
Using a novel in vitro technique, whereby microsomal enzymes were embedded in an agar layer to prolong their viability, 1,1-bis(p-chlorophenyl) ethylene(DDNU), a mammalian …
Number of citations: 43 www.sciencedirect.com
G Wedemeyer - Applied microbiology, 1967 - Am Soc Microbiol
Whole cells or cell-free extracts of Aerobacter aerogenes catalyze the degradation of 1,1,1-trichloro-2,2-bis(p-chlorophenyl)ethane (DDT) in vitro to at least seven metabolites: 1,1-…
Number of citations: 199 journals.asm.org
ASY Chau, WP Cochrane - Bulletin of Environmental Contamination and …, 1970 - Springer
The need to confirm the identity of organochlorine residues and metabolites has recently produced a number of analytical methods (1). Chemical modification followed by electron …
Number of citations: 23 idp.springer.com
MCM Laranjeira, DW Armstrong, F Nome - Bioorganic Chemistry, 1980 - Elsevier
The reaction of vitamin B 12r , generated by photolysis of methylcobalamin under a nitrogen atmosphere, with 1,1,1-trichloro-2,2-bis(p-chlorophenyl)ethane (DDT), results in extensive …
Number of citations: 6 www.sciencedirect.com
AJ Francis, RJ Spanggord, GI Ouchi… - Applied and …, 1976 - Am Soc Microbiol
A Pseudomonas sp. rapidly metabolized several nonchlorinated analogues of DDT, with the exception of 2,2-diphenylethanol, as the sole carbon source. Several of the mono-p-chloro-…
Number of citations: 37 journals.asm.org
HR Glatt, F Oesch - Mouse Liver Tumors: Relevance to Human Cancer …, 1987 - Springer
Activities of enzymes involved in the metabolic formation and catabolism of epoxides were determined in liver subcellular preparations from 11 mammalian species and various strains …
Number of citations: 40 link.springer.com
RM VILLARICA - 1966 - search.proquest.com
VILLARICA, Rodolfo Misa, 1933– Page 1 This dissertation has been microfilmed exactly as received 66-13.531 VILLARICA, Rodolfo Misa, 1933– | BROMIINE-ATOMI (CATA FYZED …
Number of citations: 3 search.proquest.com
H Kobayashi, BE Rittmann - Environmental Science & Technology, 1982 - ACS Publications
The presence of man-made (anthropogenic) organic compounds in the environment is a serious public health problem. Sixty-five classes of such chemical compounds are considered …
Number of citations: 567 pubs.acs.org
RE Johnsen - Residue Reviews: Residues of Pesticides and Other …, 1976 - Springer
The metabolic fate of DDT 1 is of interest not only because of widespread concern for environmental pollution but also because it affords an opportunity to study the complex metabolic …
Number of citations: 72 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.